molecular formula C20H18FN7 B4587794 1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine

1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine

Cat. No.: B4587794
M. Wt: 375.4 g/mol
InChI Key: KEMHRYJOYKUFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridyl-substituted piperazine, and a pyrazolo[5,4-d]pyrimidine core

Scientific Research Applications

1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[5,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The fluorophenyl and pyridyl-piperazine groups are then introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and pyridyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-4-(4-(2-pyridinyl)-1-piperazinyl)-1-butanone:

    4′-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone: Another related compound with distinct pharmacological properties.

Uniqueness

1-(4-Fluorophenyl)-4-(4-(2-pyridyl)piperazinyl)pyrazolo[5,4-d]pyrimidine is unique due to its pyrazolo[5,4-d]pyrimidine core, which imparts specific chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7/c21-15-4-6-16(7-5-15)28-20-17(13-25-28)19(23-14-24-20)27-11-9-26(10-12-27)18-3-1-2-8-22-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMHRYJOYKUFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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